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molecular formula C11H12F2O3 B8402593 2-fluoro-4-(4-fluorobutoxy)benzoic Acid

2-fluoro-4-(4-fluorobutoxy)benzoic Acid

Cat. No. B8402593
M. Wt: 230.21 g/mol
InChI Key: LKWOEXMLVPMLBK-UHFFFAOYSA-N
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Patent
US07183415B2

Procedure details

1-Bromo-4-fluorobutane (3.57 g, 23.1 mmol) was added dropwise to a mixture of 2-fluoro-4-hydroxybenzoic acid (3.00 g, 19.2 mmol), ethanol (11.5 ml) and water (2.3 ml), potassium hydroxide (2.37 g, 42.3 mmol) at 80° C., and the mixture was stirred at 80° C. for 17 hrs. The solvent was evaporated under reduced pressure. The residue was dissolved in water and the solution was acidified by adding 1N hydrochloric acid. The insoluble materials were filtered off and dried to give the title compound (1.73 g) as a pale-brown powder.
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][F:6].[F:7][C:8]1[CH:16]=[C:15]([OH:17])[CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].C(O)C.[OH-].[K+]>O>[F:7][C:8]1[CH:16]=[C:15]([O:17][CH2:2][CH2:3][CH2:4][CH2:5][F:6])[CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
3.57 g
Type
reactant
Smiles
BrCCCCF
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)O
Name
Quantity
11.5 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
2.37 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 17 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
ADDITION
Type
ADDITION
Details
by adding 1N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The insoluble materials were filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C=CC(=C1)OCCCCF
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: CALCULATEDPERCENTYIELD 39.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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